molecular formula C10H6ClNO B1313960 Quinoline-6-carbonyl chloride CAS No. 72369-87-0

Quinoline-6-carbonyl chloride

Cat. No. B1313960
CAS RN: 72369-87-0
M. Wt: 191.61 g/mol
InChI Key: SEKHCAFZRYHQMP-UHFFFAOYSA-N
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Patent
US08987269B2

Procedure details

To a solution of quinoline-6-carbonyl chloride (0-2) (2.2 g, 10.5 mmol) in THF (100 mL) was added ammonia (5 mL) at 0° C. The mixture was stirred at room temperature for 1 h, then concentrated and washed with water (15 mL) to afford the title compound (1.5 g). MS (m/z): 173 (M+1)+.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][C:7]([C:11](Cl)=[O:12])=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[NH3:14]>C1COCC1>[N:1]1[C:10]2[C:5](=[CH:6][C:7]([C:11]([NH2:14])=[O:12])=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
N1=CC=CC2=CC(=CC=C12)C(=O)Cl
Name
Quantity
5 mL
Type
reactant
Smiles
N
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
washed with water (15 mL)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=CC=CC2=CC(=CC=C12)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.